![molecular formula C14H15BrS2 B15172343 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-41-5](/img/structure/B15172343.png)
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl linkage, which is further connected to a propyl-1,3-dithiolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetylene and 2-propyl-1,3-dithiolane.
Coupling Reaction: The key step involves a coupling reaction between 4-bromophenylacetylene and 2-propyl-1,3-dithiolane under specific conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction temperature and time are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets. The ethynyl linkage and dithiolane moiety can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetylene: Shares the bromophenyl and ethynyl groups but lacks the dithiolane moiety.
(4-Bromophenylethynyl)trimethylsilane: Contains a trimethylsilane group instead of the propyl-1,3-dithiolane moiety.
Uniqueness
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
920979-41-5 |
|---|---|
Formule moléculaire |
C14H15BrS2 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C14H15BrS2/c1-2-8-14(16-10-11-17-14)9-7-12-3-5-13(15)6-4-12/h3-6H,2,8,10-11H2,1H3 |
Clé InChI |
GIIBSCRAUSUZLO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



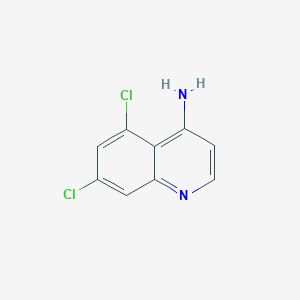
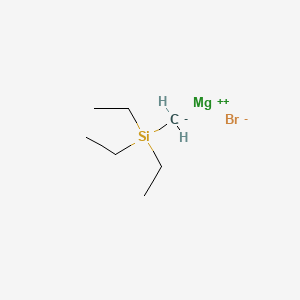

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
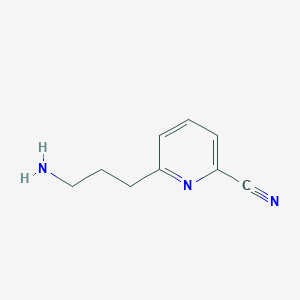
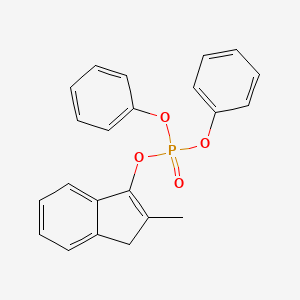
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
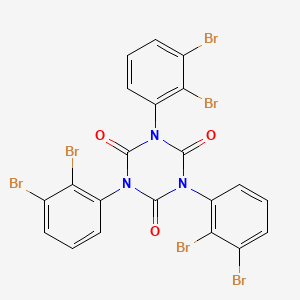
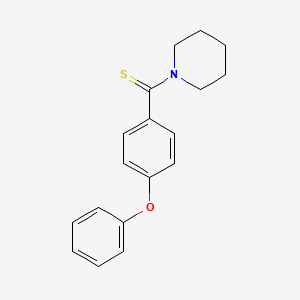
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
